Tafluprost-d4
Description
Overview of Isotopic Labeling in Biomedical Sciences
Isotopic labeling is a technique where one or more atoms in a molecule are substituted with their isotope. wikipedia.org This substitution creates a "labeled" molecule that is chemically similar to its unlabeled counterpart but can be distinguished based on its mass or other physical properties. wikipedia.orgontosight.ai This technique is widely employed in the biomedical sciences to trace the journey of molecules through biological systems, elucidate metabolic pathways, and study the interactions of drugs with their targets. ontosight.aimusechem.com
The primary principle behind isotopic labeling lies in the mass difference between isotopes. ontosight.ai Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can differentiate between the labeled and unlabeled molecules, allowing researchers to track the labeled compound with high precision. wikipedia.org Both stable isotopes, like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), and radioactive isotopes, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), are utilized, with the choice depending on the specific research application. ontosight.aimusechem.com
Rationale for Deuterium Incorporation in Pharmaceutical Analysis and Research
The use of deuterium in pharmaceutical research has gained significant traction for several key reasons. Replacing hydrogen with deuterium, a process known as deuteration, is a subtle structural modification that can have profound effects on a molecule's properties. nih.gov
One of the primary applications of deuterated compounds is as internal standards in quantitative bioanalysis. clearsynth.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to a sample. By comparing the analytical response of the analyte to that of the internal standard, researchers can accurately quantify the analyte's concentration, even in complex biological matrices. clearsynth.com Deuterated standards are ideal for this purpose because their chemical behavior is nearly identical to the non-deuterated drug, but their increased mass allows them to be distinguished by mass spectrometry. clearsynth.com This minimizes variations in sample preparation and analysis, leading to more accurate and reliable results. clearsynth.com
Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. gabarx.com This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of this bond. gabarx.com This property has been explored to improve the metabolic stability and pharmacokinetic profiles of certain drugs. nih.gov
Significance of Tafluprost-d4 as a Research Standard
This compound is a deuterated version of tafluprost (B1681877), a prostaglandin (B15479496) F2α analog. caymanchem.com Specifically, it is intended for use as an internal standard for the quantification of tafluprost and its active metabolite, tafluprost acid, in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com
The development and use of tafluprost ophthalmic solutions for reducing elevated intraocular pressure necessitated highly sensitive and accurate bioanalytical methods to study its pharmacokinetics. fda.govfda.gov Early studies faced challenges in detecting tafluprost and its acid metabolite in plasma due to their low concentrations. fda.govfda.gov The availability of a deuterated internal standard like this compound is crucial for developing and validating robust analytical methods with low limits of quantification. jove.com
By incorporating four deuterium atoms, this compound has a molecular weight that is distinctly different from the unlabeled compound, allowing for clear differentiation in mass spectrometric analysis. caymanchem.comvulcanchem.com This ensures that the quantification of tafluprost in research studies is precise and unaffected by matrix effects or extraction inconsistencies. vulcanchem.com The use of this compound as an internal standard has been instrumental in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of tafluprost. ontosight.aimusechem.com
Interactive Data Table: Properties of Tafluprost and its Deuterated Analog
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |
| Tafluprost | C25H34F2O5 nih.gov | 452.5 nih.gov | Prostaglandin analog used to reduce intraocular pressure. nih.gov |
| This compound | C25H30D4F2O5 | 456.6 caymanchem.com | Internal standard for the quantification of tafluprost. caymanchem.com |
| Tafluprost acid | C22H28F2O5 nih.gov | 410.5 nih.gov | Active metabolite of tafluprost. caymanchem.com |
| Tafluprost acid-d4 | C22H24D4F2O5 cymitquimica.com | 414.476 cymitquimica.com | Internal standard for the quantification of tafluprost acid. caymanchem.com |
Properties
Molecular Formula |
C25H30D4F2O5 |
|---|---|
Molecular Weight |
456.6 |
InChI |
InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i4D2,9D2 |
InChI Key |
WSNODXPBBALQOF-INPMSDDOSA-N |
SMILES |
O[C@@H](C[C@@H](O)[C@@H]1/C=C/C(F)(F)COC2=CC=CC=C2)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(OC(C)C)=O |
Synonyms |
AFP-168-d4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tafluprost D4
Strategies for Site-Specific Deuterium (B1214612) Labeling
The introduction of deuterium atoms at specific positions within the Tafluprost (B1681877) molecule is a critical aspect of its synthesis, enabling its function as an internal standard in mass spectrometry-based analyses. nih.govmedchemexpress.com The primary strategies involve the synthesis of deuterated precursors or the application of isotopic exchange reactions.
Precursor Synthesis and Deuteration Pathways
A common approach to synthesizing Tafluprost-d4 involves the use of a deuterated starting material in a multi-step synthesis. One such precursor is [3,3,4,4-²H₄]adipic acid. This allows for the incorporation of the deuterium atoms into the heptenoic acid side chain of the final this compound molecule. vulcanchem.com This method is advantageous as it builds the deuterium labels into the molecular backbone from an early stage, often leading to high levels of isotopic enrichment.
The synthesis of the non-deuterated Tafluprost itself is a complex undertaking, often based on the Corey lactone, a versatile building block in prostaglandin (B15479496) synthesis. mdpi.com A convergent synthesis approach involves the preparation of two key fragments: the "upper" α-chain and the "lower" ω-chain, which are then coupled. For instance, an asymmetric Suzuki-Miyaura reaction can be employed to couple a racemic bicyclic allyl chloride with an alkenyl boronic acid, establishing the correct stereochemistry of the cyclopentane (B165970) core. acs.orgacs.orgthieme-connect.com Subsequent reactions, such as a Tsuji-Trost allylic substitution, are used to introduce the second side chain. acs.orgacs.org
To create this compound, the synthesis of the α-chain can be modified to incorporate deuterium. This typically involves starting with a commercially available deuterated building block and carrying it through the necessary chemical transformations to create the deuterated α-chain synthon required for the coupling reaction.
Isotopic Exchange and Reaction-Based Deuteration Techniques
An alternative to using deuterated precursors is the direct deuteration of a non-deuterated intermediate or the final Tafluprost molecule through isotopic exchange reactions. Platinum-catalyzed hydrogen/deuterium (H/D) exchange is a technique that can be used for late-stage isotopic labeling. vulcanchem.com This method involves exposing the substrate to a source of deuterium, such as deuterium gas (D2) or deuterated water (D2O), in the presence of a platinum catalyst. The catalyst facilitates the exchange of hydrogen atoms for deuterium atoms at specific, often sterically accessible, positions. For this compound, this can be targeted to the 3' and 4' positions of the heptenoic acid chain. vulcanchem.com
Another reaction-based technique is deoxyfluorination, which, while not a deuteration method itself, is a key step in the synthesis of Tafluprost and its analogs. The introduction of the two fluorine atoms at the C15 position is a defining feature of the molecule. mdpi.comyoutube.com This is often achieved using reagents like morpholinosulfur trifluoride or Deoxo-Fluor. mdpi.com
Stereochemical Control in Prostaglandin Analogue Synthesis
Maintaining the precise three-dimensional arrangement of atoms, or stereochemistry, is paramount in the synthesis of prostaglandins (B1171923) and their analogs, as their biological activity is highly dependent on their specific stereoisomeric form. Tafluprost has four defined stereocenters and two defined double bonds (5Z, 13E). vulcanchem.com
The synthesis of Tafluprost often employs asymmetric reactions to control the stereochemistry of the cyclopentyl core. acs.orgacs.org For example, a rhodium-catalyzed asymmetric Suzuki-Miyaura reaction can be used to introduce the alkenyl side chain with high diastereoselectivity and enantioselectivity. acs.orgacs.orgthieme-connect.com The choice of chiral ligands, such as SEGPHOS, is crucial in achieving the desired stereochemical outcome. acs.orgacs.org
Other key stereocontrolled reactions in the synthesis of the prostaglandin core include iodolactonization, which stereoselectively introduces a hydroxyl group, and subsequent radical deiodination. acs.orgyoutube.com The reduction of a lactone to a lactol using reagents like diisobutylaluminum hydride (DIBAL-H) must also be carefully controlled to preserve the existing stereocenters before the addition of the α-chain via a Wittig reaction. mdpi.comyoutube.com
Isolation and Purification of Deuterated Compounds
Following the synthesis, the deuterated compound must be isolated from the reaction mixture and purified to a high degree. Common techniques for the purification of prostaglandins and their deuterated analogs include various forms of chromatography.
Liquid Chromatography (LC) is a powerful tool for separating compounds based on their polarity and other physicochemical properties. nih.gov High-performance liquid chromatography (HPLC) is frequently used to achieve high-purity separation. uconn.eduansto.gov.au Reversed-phase chromatography, often using a C18 column, is a common mode of separation for these relatively non-polar molecules. nih.gov
Solid-Phase Extraction (SPE) is often employed as a preliminary purification step to remove major impurities and concentrate the analyte before final purification by HPLC. researchgate.net
Flash chromatography can also be utilized for the purification of intermediates throughout the synthetic sequence. ansto.gov.au
For prostaglandins, which can be prone to binding to glass surfaces, siliconizing glassware is a recommended practice to improve recovery. nih.gov
Structural Elucidation and Isotopic Purity Assessment of this compound
Once purified, the structure of this compound must be confirmed, and its isotopic purity must be accurately determined. A combination of spectroscopic techniques is typically employed for this purpose.
Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight of the compound and assessing the level of deuterium incorporation. ansto.gov.au By comparing the mass spectrum of this compound to that of non-deuterated Tafluprost, the mass shift due to the four deuterium atoms can be observed. vulcanchem.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly valuable for both quantification and structural confirmation, as the fragmentation patterns can provide information about the location of the deuterium labels. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the detailed structural analysis of this compound. uconn.eduansto.gov.au
²H NMR (Deuterium NMR) can be used to directly observe the deuterium atoms, confirming their presence and location within the molecule.
The combination of these analytical techniques ensures the correct chemical structure, high chemical purity, and accurate isotopic enrichment of the final this compound product, making it a reliable internal standard for analytical applications.
Sophisticated Analytical Methodologies Utilizing Tafluprost D4
Role of Tafluprost-d4 as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is a substance added to all samples (standards, quality controls, and unknowns) at a known concentration before sample processing and analysis. scioninstruments.com The ratio of the analyte signal to the internal standard signal is used for quantification, which helps to compensate for variations that may occur during sample preparation, injection, and detection. scioninstruments.com this compound, being a deuterated analogue, is an ideal internal standard for tafluprost (B1681877) due to its similar chemical and physical properties, ensuring it behaves analogously throughout the analytical process. caymanchem.comszabo-scandic.comnih.gov
Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that relies on the addition of a known amount of an isotopically enriched analogue (the internal standard) to the sample. In the context of tafluprost analysis, this compound serves as this isotopically labeled internal standard. The principle involves measuring the ratio of the analyte (tafluprost) to the internal standard (this compound) using a mass spectrometer. Since the internal standard is chemically identical to the analyte but distinguishable by mass due to the deuterium (B1214612) atoms, they behave identically during sample preparation and analysis. Any loss of analyte during sample processing or variations in ionization efficiency in the mass spectrometer will proportionally affect the internal standard, thus the analyte-to-internal standard ratio remains constant and accurately reflects the original concentration of the analyte in the sample. This makes IDMS a highly precise method for quantification. nih.gov
Mitigation of Matrix Effects in Complex Biological Samples
Biological samples, such as plasma, urine, or tissue extracts, contain a multitude of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer. This phenomenon is known as the matrix effect, which can lead to signal suppression or enhancement, thereby affecting the accuracy of quantification. nih.govchromatographyonline.com The use of a stable isotopically labeled internal standard like this compound is a primary strategy to mitigate matrix effects in LC-MS/MS analysis. nih.govnih.gov Because this compound is chemically very similar to tafluprost, it experiences similar ionization efficiency changes caused by the matrix components. By quantifying the analyte based on the ratio of its signal to that of the internal standard, the matrix effect is effectively compensated for, leading to more accurate and reliable results. nih.govnih.govnih.gov
Evaluation of Internal Standard Variability and Trackability
While isotopically labeled internal standards are highly effective, their response can still exhibit variability within or across analytical runs. nih.gov Evaluating internal standard variability (ISV) is crucial during method development and validation to ensure the reliability of the quantitative method. nih.gov ISV can arise from various factors, including inconsistencies in sample preparation, chromatographic issues, or variations in the mass spectrometer performance. nih.gov The "trackability" of an internal standard refers to its ability to mimic the behavior of the analyte under different conditions, particularly in the presence of matrix effects or variations in sample processing. nih.gov Assessing the trackability of this compound for tafluprost involves demonstrating that the analyte-to-internal standard ratio remains consistent despite potential variations in the sample matrix or analytical process. nih.gov This evaluation helps confirm that this compound effectively compensates for potential errors, ensuring the accuracy of tafluprost quantification in study samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
LC-MS/MS is a powerful analytical technique widely used for the quantification of drugs and metabolites in biological matrices due to its high sensitivity and specificity. chromatographyonline.comulisboa.pt The development and validation of an LC-MS/MS method for tafluprost and its metabolites, utilizing this compound as an internal standard, involves optimizing chromatographic separation and mass spectrometric detection parameters. nih.govnih.gov
Chromatographic Separation Parameters for Tafluprost, Tafluprost Acid, and Metabolites
Effective chromatographic separation is essential to resolve the analyte (tafluprost), its active metabolite (tafluprost acid), and other potential metabolites or impurities from the sample matrix and from each other before they enter the mass spectrometer. researchgate.netoup.com Tafluprost is a prodrug that is rapidly hydrolyzed to tafluprost acid, the biologically active form. wikipedia.orgmims.comnih.govmims.com Tafluprost acid is further metabolized through processes like beta-oxidation and conjugation. wikipedia.orgmims.commims.com Therefore, an LC-MS/MS method for tafluprost analysis often needs to simultaneously quantify tafluprost and tafluprost acid, and potentially other relevant metabolites. fda.gov
Chromatographic method development typically involves selecting an appropriate stationary phase (e.g., C18 column) and optimizing the mobile phase composition (e.g., mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol, often with acidic modifiers like formic acid or orthophosphoric acid) and gradient elution profile to achieve adequate separation. researchgate.netoup.commdpi.comnih.gov Flow rate and column temperature are also critical parameters that need optimization. researchgate.netoup.commdpi.comnih.gov The goal is to ensure that tafluprost, tafluprost acid, this compound, and any monitored metabolites elute as well-defined peaks, free from interference from matrix components. turkjps.org
Mass Spectrometric Detection Optimization for Deuterated and Undeuterated Analytes
Mass spectrometric detection in LC-MS/MS for tafluprost and this compound typically involves using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. ulisboa.ptmdpi.comru.nl This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. ulisboa.pt
Method Validation Parameters: Linearity, Accuracy, Precision, and Selectivity
Method validation is a critical process to ensure that an analytical method is reliable and reproducible for its intended purpose. plos.orgjapsonline.com When using this compound as an internal standard in methods for quantifying tafluprost or tafluprost acid, several key parameters are evaluated:
Linearity: This assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. Calibration curves are constructed using known concentrations of the analyte and a fixed concentration of the internal standard. A common approach is to use simple linear regression, and the coefficient of determination (r²) is calculated to demonstrate linearity. plos.orgmedrxiv.orgresearchgate.net Acceptable linearity typically involves an r² value of 0.99 or greater. medrxiv.orgturkjps.org
Accuracy: Accuracy measures how close the determined concentration is to the true or nominal concentration. plos.orgresearchgate.net It is typically evaluated by analyzing quality control (QC) samples at different concentration levels. The accuracy is usually expressed as a percentage of the nominal concentration, with acceptance criteria often set within ±15% (and ±20% at the lower limit of quantification, LLOQ) according to regulatory guidelines. plos.orgmedrxiv.org
Precision: Precision describes the reproducibility of the measurements. plos.orgresearchgate.net Both intra-day (within a single analytical run) and inter-day (across multiple runs on different days) precision are assessed using replicate analyses of QC samples. plos.orgturkjps.org Precision is commonly expressed as the coefficient of variation (CV), with acceptance criteria typically not exceeding 15% (and 20% at the LLOQ). plos.orgmedrxiv.org
Selectivity: Selectivity demonstrates that the method can accurately measure the analyte in the presence of other components in the sample matrix, such as endogenous substances, metabolites, or other co-administered drugs. plos.orgmedrxiv.org This is typically evaluated by analyzing blank matrix samples and samples spiked with potential interfering substances to ensure that no significant peaks are observed at the retention time of the analyte or the internal standard. medrxiv.org
Validation results for these parameters, such as linearity, accuracy, and precision, are crucial for establishing the reliability of the analytical method for quantitative bioanalysis. plos.orgmedrxiv.orgturkjps.org
Sample Preparation Techniques for Bioanalytical Assays
Effective sample preparation is essential in bioanalysis to isolate the analyte from complex biological matrices and remove interfering substances that could affect chromatographic separation or mass spectrometric detection. japsonline.compsu.edu For the analysis of tafluprost and tafluprost acid using this compound as an internal standard, common sample preparation techniques include:
Protein Precipitation (PPT): This is a simple and rapid technique where a water-miscible organic solvent or an acid is added to the biological sample (e.g., plasma, urine) to precipitate proteins. biopharmaservices.compsu.edu The supernatant containing the analyte and internal standard is then separated by centrifugation and can be directly injected into the LC-MS/MS system or subjected to further cleanup. biopharmaservices.compsu.edu While simple, PPT may not always provide sufficient cleanup for complex matrices. biopharmaservices.com
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte and internal standard between two immiscible liquid phases. psu.edu This technique can provide better selectivity and cleanup compared to PPT by extracting the compounds of interest into an organic phase while leaving polar matrix components behind. psu.edu However, LLE can be more labor-intensive. biopharmaservices.comru.nl
Solid-Phase Extraction (SPE): SPE uses a solid stationary phase to selectively retain the analyte and internal standard while washing away matrix interferences. psu.edu The retained compounds are then eluted with a suitable solvent. psu.edu SPE can offer good cleanup and concentration of the analyte, and the choice of sorbent depends on the chemical properties of the analyte. psu.edu
The selection of the appropriate sample preparation technique depends on the specific biological matrix, the physicochemical properties of tafluprost and its metabolite, and the required sensitivity and selectivity of the method. japsonline.com The internal standard, this compound, behaves similarly to the analyte during these extraction procedures, helping to account for any variability in recovery. vulcanchem.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While liquid chromatography-mass spectrometry (LC-MS/MS) is a more common technique for the analysis of prostaglandins (B1171923) and their analogs due to their relatively low volatility and potential for thermal degradation, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often requiring derivatization of the analytes to make them more volatile. GC-MS is a powerful tool for separating and quantifying volatile and semi-volatile organic molecules. thermofisher.com It is used in various applications, including the analysis of biological samples. thermofisher.com
This compound is indicated for use as an internal standard for the quantification of tafluprost (free acid) by GC- or LC-mass spectrometry. bertin-bioreagent.comcaymanchem.com This suggests that GC-MS methods, likely involving appropriate derivatization of the carboxylic acid functional group of tafluprost acid, can be developed and validated using this compound as the internal standard. The deuterium labeling in this compound allows for its distinct detection by the mass spectrometer, separate from the non-deuterated analyte, even if they co-elute chromatographically after derivatization. vulcanchem.com
Impurity Profiling and Reference Standard Applications
This compound is valuable not only as an internal standard in quantitative analysis but also in the broader context of impurity profiling and as a reference standard in pharmaceutical research and quality control.
Use in Analytical Method Development and Validation
This compound plays a significant role in the development and validation of analytical methods for tafluprost. axios-research.comclearsynth.com Its use as a stable isotope-labeled internal standard is highly recommended in LC-MS/MS methods for bioanalysis because it closely mimics the behavior of the analyte throughout the analytical process, from sample preparation to detection. vulcanchem.combiopharmaservices.com This helps to minimize the impact of matrix effects, variations in extraction efficiency, and ionization variability on the accuracy and precision of the method. vulcanchem.combiopharmaservices.com
In method validation, this compound is used to assess parameters such as linearity, accuracy, precision, and recovery. plos.orgmedrxiv.orgturkjps.org By adding a known amount of this compound to all calibration standards, QC samples, and study samples, the ratio of the analyte response to the internal standard response can be used for quantification, thereby compensating for systematic errors. biopharmaservices.com The consistency of the internal standard response itself is also monitored during validation and routine analysis to ensure method reliability. biopharmaservices.comnih.gov
This compound, along with other Tafluprost impurity reference standards, is essential for pharmaceutical research, aiding in method validation and quality control. axios-research.com
Standardization and Traceability in Pharmaceutical Research
Reference standards are crucial for ensuring the accuracy and comparability of analytical results in pharmaceutical research and quality control. sigmaaldrich.com this compound serves as a valuable reference standard, particularly as a stable isotope-labeled internal standard for the quantification of tafluprost and its metabolite. vulcanchem.combertin-bioreagent.comcaymanchem.comaxios-research.com
The use of well-characterized reference standards like this compound contributes to the standardization of analytical methods across different laboratories and studies. This is particularly important in multi-center clinical trials or when comparing data generated at different sites. synzeal.com
Mechanistic Investigations of Tafluprost Metabolism and Pharmacokinetics Using Deuterated Probes
In Vitro Metabolic Pathway Elucidation with Tafluprost-d4
In vitro studies using biological matrices are fundamental to understanding how a drug is metabolized. Tafluprost (B1681877), an isopropyl ester prodrug, undergoes rapid hydrolysis to its biologically active metabolite, tafluprost acid, primarily in the eye wikipedia.orgdrugs.com. Tafluprost acid is subsequently metabolized through beta-oxidation and phase II conjugation wikipedia.orgdrugs.comfda.gov. Cytochrome P450 enzymes are reported to play no significant role in the primary metabolism of tafluprost acid wikipedia.org.
The use of deuterated analogs, including potentially this compound or other specifically labeled forms, in conjunction with advanced mass spectrometry techniques can aid in tracing the metabolic fate of the parent compound and identifying its metabolites. Stable isotope tracing allows for the differentiation of drug-related peaks from endogenous compounds in complex biological samples nih.govckisotopes.comfrontiersin.org.
Subcellular fractions, such as liver microsomes and S9 fractions, are widely used in in vitro drug metabolism studies to investigate the enzymes involved in Phase I and Phase II metabolic reactions evotec.comxenotech.combioivt.comthermofisher.comnih.gov. Microsomes are enriched in cytochrome P450 and UDP-glucuronosyltransferase enzymes, while S9 fractions contain both microsomal and cytosolic enzymes, offering a broader range of metabolic activities, including those of sulfotransferases and methyltransferases evotec.comxenotech.combioivt.comnih.gov.
Although cytochrome P450 enzymes are not the primary metabolizers of tafluprost acid wikipedia.org, studies using subcellular fractions can help confirm the involvement of other enzyme systems. For instance, esterase activity, responsible for the initial hydrolysis of tafluprost to tafluprost acid, can be investigated using relevant fractions. While direct studies detailing the use of this compound in such specific enzyme activity assays in subcellular fractions were not prominently found, the quantification of the resulting tafluprost acid or its subsequent metabolites in these experiments would likely rely on validated analytical methods employing this compound as an internal standard for accurate measurement.
Isolated cell systems, such as primary hepatocytes and various cell lines, provide more intact cellular environments for metabolism studies compared to subcellular fractions lonzabio.jpevotec.com. Hepatocytes, containing a full complement of Phase I and Phase II enzymes, are valuable for predicting in vivo hepatic clearance and profiling metabolites formed by both types of enzymes evotec.com. Cell lines can also be utilized, although their metabolic activity may be lower than that of primary hepatocytes lonzabio.jpupcyte.com.
The identification and characterization of metabolites are crucial steps in understanding drug disposition. When a deuterated compound like this compound is used, its metabolites will retain the deuterium (B1214612) label(s), resulting in characteristic mass shifts compared to the metabolites of the non-deuterated compound. This mass difference is a key feature used in mass spectrometry to distinguish drug-related metabolites from endogenous compounds and to track the metabolic pathway nih.govckisotopes.comfrontiersin.org.
While this compound is primarily used as an internal standard for quantifying tafluprost acid bertin-bioreagent.com, the principle of using stable isotopes for metabolite identification is well-established nih.govckisotopes.comfrontiersin.orgjfda-online.com. If this compound itself were used as the substrate in metabolism studies, its deuterated metabolites could be identified by searching for compounds with specific mass increments corresponding to the retained deuterium atoms. Subsequent structural characterization would typically involve tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which provide information about the structure of the metabolite nih.gov.
Enzyme phenotyping aims to identify the specific enzymes responsible for the metabolism of a drug. For tafluprost, the initial step is hydrolysis of the isopropyl ester to the active tafluprost acid, mediated by esterases wikipedia.orgdrugs.com. Tafluprost acid is then primarily metabolized via beta-oxidation and subsequent conjugation reactions wikipedia.orgdrugs.comfda.gov. Notably, cytochrome P450 enzymes are reported not to be involved in the main metabolic pathway of tafluprost acid wikipedia.org. Beta-oxidation is a key pathway for fatty acid metabolism, occurring in mitochondria and peroxisomes nih.gov.
Studies to phenotype the enzymes involved in tafluprost acid metabolism would typically involve incubating the compound with various enzyme systems (e.g., specific recombinant enzymes, enzyme-selective inhibitors in subcellular fractions or cells) and measuring the rate of metabolite formation or parent compound depletion. Given that this compound is a deuterated form of tafluprost acid bertin-bioreagent.com, it could potentially be used in such studies, either as a substrate (if investigating the metabolism of the deuterated acid) or more likely as an internal standard to accurately quantify the formation or depletion of the non-deuterated tafluprost acid and its metabolites in phenotyping experiments. The accurate quantification facilitated by the internal standard is crucial for determining enzyme kinetics and identifying the most active enzymes.
Identification and Characterization of Deuterated Metabolites
Non-Clinical Pharmacokinetic Assessments with this compound
Non-clinical pharmacokinetic (PK) studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug before human administration. For an ocular drug like tafluprost, relevant animal models are crucial for assessing ocular tissue penetration and systemic exposure.
Various animal species are used in non-clinical PK studies, with the selection often based on the similarity of their ocular anatomy and physiology to humans, as well as their metabolic profiles. Studies on tafluprost have utilized animal models such as rats and monkeys tga.gov.aunih.gov. Monkeys, particularly cynomolgus monkeys, are often considered highly relevant models for ocular pharmacology and pharmacokinetics due to similarities in ocular anatomy and drug response compared to humans nih.gov. Rat models have also been used to estimate drug penetration into the aqueous humor nih.gov.
Distribution of this compound and its Metabolites in Ocular Tissues and Biological Fluids
Studies using radiolabeled tafluprost, often a tritiated form like [³H]tafluprost, have provided significant data on the distribution of the drug and its metabolites in ocular tissues and systemic circulation following topical ocular administration. While specific studies using this compound were not explicitly detailed in the search results, the principles of distribution observed for tafluprost and its active metabolite, tafluprost acid, are relevant and would likely be mirrored in studies utilizing the deuterated analog.
Following ocular instillation in monkeys, drug-related radioactivity, representing tafluprost and its metabolites, was rapidly distributed within ocular tissues. High concentrations were initially observed in the cornea and bulbar/palpebral conjunctiva within 5 to 15 minutes. ndmctsgh.edu.twnih.gov Radioactivity then appeared in the aqueous humor, iris, ciliary body, and lens, reaching maximum concentrations in these anterior and posterior ocular tissues within 2 hours after administration. ndmctsgh.edu.twnih.gov The elimination from these tissues was also rapid. ndmctsgh.edu.tw
In rats, radioactivity was absorbed very rapidly into the eye and systemic circulation, with maximum levels in plasma and most eye tissues occurring within 15 minutes after a single ocular dose of [³H]tafluprost ophthalmic solution. nih.gov Approximately 10% of the dose was present in the cornea at this time, and radioactivity concentrations in the cornea exceeded those in the aqueous humor and iris/ciliary body throughout a 24-hour study period. nih.gov After repeated daily ocular doses in rats, radioactivity levels remained greatest in the cornea, followed by the iris/ciliary body, which surpassed the aqueous humor in radioactivity concentration. nih.gov
The major metabolites of tafluprost identified in ocular tissues include tafluprost acid, and the beta-oxidation products 1,2-dinor- and 1,2,3,4-tetranor-tafluprost acid. nih.gov Tafluprost acid is the pharmacologically active form. nih.gov In rats, tafluprost was extensively metabolized, and the intact prodrug was not detected in plasma, tissues, or excreta. nih.gov Tafluprost acid was the primary radioactive component in the cornea, aqueous humor, and iris/ciliary body for at least 8 hours after dosing and was also a major plasma metabolite at early time points. nih.gov
While specific quantitative data for this compound distribution is not available from the provided sources, studies with radiolabeled tafluprost demonstrate rapid absorption and distribution into key ocular tissues, with the cornea showing the highest and most sustained levels of drug-related material. The active metabolite, tafluprost acid, is also found in significant concentrations in ocular tissues.
Quantitative Analysis of Ocular Tissue Penetration
Quantitative analysis of ocular tissue penetration is crucial for understanding the bioavailability of tafluprost and its active metabolite at the site of action. Studies using radiolabeled tafluprost have provided quantitative insights into this process.
In monkeys, the radioactivity measured in plasma and ocular tissues was proportional to the dose administered. nih.gov The estimated concentration of tafluprost acid in the aqueous humor and ciliary body was found to be sufficient to stimulate prostanoid FP-receptors. nih.gov
In rats, the ocular absorption ratio of radioactivity was approximately 75%, suggesting high availability of tafluprost after ocular administration. nih.gov As mentioned previously, approximately 10% of the dose was present in the cornea 15 minutes after administration. nih.gov
While these studies provide quantitative data on the penetration of tafluprost and its metabolites, the use of a deuterated analog like this compound, coupled with advanced bioanalytical techniques, would allow for more specific quantification of the parent drug and its deuterated metabolites, providing a clearer picture of the penetration dynamics unaffected by potential metabolic conversion of the label. Less than 5% of a topically applied drug is generally known to penetrate through the cornea. mdpi.com
Isotope Effects and their Implications in Metabolic Studies
Isotope effects, particularly kinetic isotope effects (KIEs), are a fundamental consideration when using deuterated probes like this compound in metabolic studies. A KIE occurs when the rate of a chemical reaction is decreased when an atom involved in a bond-breaking step is replaced by a heavier isotope, such as deuterium for hydrogen. ismrm.orgbioscientia.de
In the context of drug metabolism, substituting deuterium for hydrogen at a metabolically labile position can slow down the enzymatic cleavage of that bond. bioscientia.de This can lead to a reduced rate of metabolism for the deuterated analog compared to the non-deuterated parent drug. bioscientia.de
For Tafluprost, which is an isopropyl ester prodrug that is hydrolyzed to the active tafluprost acid, and subsequently metabolized via beta-oxidation and phase II conjugation, deuterium substitution at specific positions could influence the rates of these metabolic transformations. nih.govnih.govfda.govresearchgate.net For example, deuteration at positions involved in the beta-oxidation pathway could potentially slow down this process, leading to altered metabolite profiles and potentially prolonged exposure to the active tafluprost acid or specific metabolites.
Understanding the magnitude of KIEs is crucial for accurately interpreting data from studies using deuterated probes. ismrm.org While deuterated drugs are generally highly similar to their non-deuterated counterparts in terms of receptor selectivity and pharmacodynamic effects, the differences in metabolism due to KIEs can be clinically relevant. bioscientia.de
Studies involving other deuterated compounds have shown that the complexity of enzyme mechanisms, particularly for cytochrome P450 enzymes which are involved in a significant percentage of drug metabolic reactions, can influence the outcome of deuteration. bioscientia.deplos.org Predicting the exact KIE for a specific substance in enzyme-catalyzed oxidations is not always possible. bioscientia.de
By comparing the metabolic profiles and pharmacokinetic parameters of this compound with those of non-deuterated tafluprost, researchers can identify metabolic pathways and determine the rate-limiting steps. Significant differences in the pharmacokinetics between deuterated and non-deuterated substances have been reported for some compounds. bioscientia.de These studies help to elucidate the metabolic fate of the drug and its metabolites more precisely.
Advanced Bioanalytical Strategies for Metabolite Identification and Quantification
Advanced bioanalytical strategies are essential for the identification and quantification of this compound and its metabolites in complex biological matrices like ocular tissues and biological fluids. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are central to these strategies, offering high selectivity, sensitivity, and robustness. youtube.comnih.gov
Hybrid MS systems, such as quadrupole-time-of-flight (Q-TOF) MS, are particularly valuable as they enable accurate mass measurement and generate information-rich datasets, facilitating both qualitative and quantitative analysis. nih.gov Key properties of Q-TOF MS systems, including mass accuracy, resolution, scan speed, and dynamic range, are important for comprehensive metabolite identification and quantification. nih.gov
Techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with MS provide improved separation efficiency and speed. nih.gov Data acquisition and data-mining methods, such as mass defect filtering, product/neutral loss scanning, isotope pattern filters, and background subtraction, further facilitate the identification and characterization of metabolites. nih.gov
For quantitative analysis, triple quadrupole (QQQ) mass spectrometers operating in multiple reaction monitoring (MRM) mode are commonly used for targeted analyses based on specific mass transitions. service.gov.uk However, Q-TOF systems can also be used in untargeted quantitation modes, allowing for retrospective analysis of data to look for unexpected metabolites if standards are available. service.gov.uk
The use of stable isotope-labeled internal standards, such as this compound and its deuterated metabolites, is a critical component of quantitative bioanalysis by LC-MS/MS. sci-hub.se These internal standards, ideally the stable isotope-labeled analog of the analyte, help to account for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification. sci-hub.se Potential bias can occur if a stable isotope-labeled parent drug is used as an internal standard for metabolite quantification, highlighting the importance of using labeled metabolites as internal standards when possible. sci-hub.se
Metabolite identification workflows often involve incubating the drug with biological matrices like hepatocytes or subcellular fractions and monitoring the disappearance of the parent drug and the appearance of metabolites over time using LC-MS/MS. youtube.com Software tools assist in automated metabolite detection using sophisticated peak finding strategies and scoring algorithms. youtube.com Predefined biotransformation lists and structure-driven algorithms help to target predicted metabolites and identify cleavage products. youtube.com
Applications in Pre Clinical Research and Development
Investigation of Compound Stability in Biological Systems using Deuterated Analogs
Investigating the stability of a drug candidate in biological matrices (such as plasma, serum, liver microsomes, or tissue homogenates) is a critical step in pre-clinical development. This helps predict how the drug will be metabolized and eliminated in vivo. Deuterated analogs like Tafluprost-d4 are widely used as internal standards in these studies. By adding a known amount of the deuterated standard to the biological sample before processing and analysis by LC-MS or GC-MS, researchers can accurately quantify the concentration of the non-deuterated drug or its metabolites, even at very low concentrations. The ratio of the peak area of the analyte to that of the internal standard is used for quantification, compensating for variations in sample preparation, injection volume, and ionization efficiency during mass spectrometry.
While specific detailed studies focusing solely on the stability of this compound itself in biological systems were not found in the provided search results, its established use as an internal standard for tafluprost (B1681877) and tafluprost acid quantification in biological matrices caymanchem.comzenodo.orggoogleapis.com indicates its application in studies designed to assess the stability and metabolism of the non-deuterated tafluprost. These studies would typically involve incubating tafluprost in various biological matrices and using this compound as an internal standard to measure the rate of disappearance of the parent drug and the formation of metabolites over time. The data generated from such studies are often presented in tables showing drug concentrations at different time points, allowing for the determination of half-life and clearance rates in specific biological systems.
Exploring Drug-Drug Interactions at a Mechanistic Level using this compound (e.g., enzyme induction/inhibition studies)
Deuterated compounds can be valuable probes for investigating drug-drug interactions, particularly those involving metabolic enzymes like cytochrome P450 (CYP) enzymes, although tafluprost acid is primarily metabolized via fatty acid β-oxidation and phase II conjugation, with cytochrome P450 enzymes playing no role in its metabolism wikipedia.org. Drug interactions can occur when one drug affects the activity of enzymes responsible for the metabolism of another drug, either by inhibiting or inducing their activity.
While specific studies using this compound to investigate enzyme induction or inhibition were not detailed in the search results, deuterated analogs can be used in several ways in the study of drug metabolism and interactions. By selectively deuterating a drug at known metabolic sites, researchers can study the impact of enzyme inhibition or induction on specific metabolic pathways. The kinetic isotope effect can lead to a reduced rate of metabolism at the deuterated position. Comparing the metabolic profiles of the deuterated and non-deuterated compounds in the presence and absence of potential enzyme inhibitors or inducers can help elucidate the specific enzymes involved and the extent of the interaction.
In the context of Tafluprost, while CYP enzymes are not the primary metabolic pathway wikipedia.org, other enzymes are involved in its hydrolysis from the prodrug and subsequent beta-oxidation and conjugation of the active acid mims.com. Studies investigating potential interactions affecting these pathways could potentially utilize a deuterated analog like this compound as an analytical tool to accurately quantify tafluprost and its metabolites in complex biological samples from interaction studies. The data from such studies would typically involve measuring the concentrations of the parent drug and metabolites over time when co-administered with potential interacting substances, often presented in tables comparing pharmacokinetic parameters across different treatment groups.
Formulation Research and Stability in Deuterated Environments
The stability of a pharmaceutical formulation is crucial for ensuring its efficacy and safety over its shelf life. Deuterated environments, particularly the use of deuterated water (D2O), can impact the stability of drug substances and formulations.
Deuterated water (D2O), also known as heavy water, has been explored for its potential to improve the stability of certain drug products mims.com. The O-D bond in D2O is stronger than the O-H bond in regular water (H2O), which can lead to a reduced rate of hydrolysis for susceptible drug molecules when D2O is used as a solvent mims.com. This "solvent isotope effect" can be particularly relevant for drugs that undergo hydrolysis as a primary degradation pathway.
Pharmaceutical compositions formulated with deuterated water have been disclosed, including ophthalmic compositions, which demonstrate enhanced stability at various temperatures and humidity levels. While direct studies on the stability of Tafluprost formulations specifically in D2O were not found, the principle suggests that for hydrolysis-sensitive ophthalmic drugs like tafluprost (which is a prodrug hydrolyzed to its active form wikipedia.orgmims.com), formulation in D2O could potentially offer improved stability compared to formulations in H2O. Stability studies in this context would involve storing formulations under different conditions (temperature, humidity) and using analytical methods to measure the degradation products and the remaining intact drug over time, often presented in stability profiles or tables.
Deuterated compounds can also serve as probes in formulation optimization studies, particularly when analytical techniques sensitive to isotopic differences are employed. For instance, in studies utilizing techniques like Raman microscopy, deuterated compounds exhibit distinct signals in the "silent region" of the spectrum, allowing researchers to track the distribution and behavior of the deuterated drug within a formulation or in biological tissues after administration. This can be useful for understanding drug solubility, crystallization, and release from different formulations.
While specific examples of this compound being used as a probe for formulation optimization were not found in the provided searches, the general application of deuterated compounds in this manner is established. For a compound like tafluprost, which is formulated as eye drops wikipedia.org, using a deuterated analog as a probe could potentially aid in studying its distribution within the ophthalmic formulation, its interaction with excipients, and its permeation through ocular tissues. This type of research contributes to the development of more stable and effective drug delivery systems.
Emerging Research Directions and Future Perspectives
Integration of In Silico, In Vitro, and In Vivo Deuterated Studies for Predictive Modeling
The strategic incorporation of deuterium (B1214612) into drug candidates, a process known as deuteration, has gained significant traction in pharmaceutical research for its potential to improve the pharmacokinetic profiles of molecules. nih.govresearchgate.net Tafluprost-d4, a deuterated analog of the prostaglandin (B15479496) F2α derivative Tafluprost (B1681877), serves as a key example in the exploration of advanced research methodologies. caymanchem.com The integration of computational (in silico), laboratory-based (in vitro), and living organism (in vivo) studies is proving crucial for creating predictive models that can forecast the behavior and effects of such deuterated compounds.
In silico modeling plays a foundational role in this integrated approach. Computational tools can predict how deuteration might alter a molecule's metabolic fate. nih.gov For instance, molecular docking simulations can model the interaction of this compound with metabolic enzymes like those in the cytochrome P450 family, which are often involved in drug metabolism. researchgate.netnih.gov These models can help predict whether deuterium substitution at specific sites will slow down metabolic processes, a phenomenon known as the kinetic isotope effect. uobaghdad.edu.iq This predictive capability allows researchers to prioritize which deuterated analogs are most likely to exhibit improved metabolic stability, thereby focusing laboratory efforts. nih.gov
In vitro studies provide the first layer of empirical data to validate these computational predictions. Experiments using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are commonly employed to assess the metabolic stability of deuterated compounds. frontiersin.org By comparing the rate of metabolism of Tafluprost with that of this compound in these systems, researchers can quantify the impact of deuteration. frontiersin.org Furthermore, in vitro assays can determine the compound's affinity for its target receptor, ensuring that the structural modification does not negatively impact its intended biological activity. vulcanchem.com For this compound, this would involve confirming its continued high affinity for the prostaglandin F (FP) receptor. vulcanchem.com
Finally, in vivo studies in animal models are essential to understand the complete pharmacokinetic and pharmacodynamic profile of the deuterated compound in a complex biological system. frontiersin.org These studies measure key parameters such as absorption, distribution, metabolism, and excretion (ADME), providing a comprehensive picture of how the drug behaves over time in the body. The correlation between in vitro metabolic stability and in vivo pharmacokinetic outcomes is a critical aspect of these investigations, often referred to as in vitro-in vivo correlation (IVIVC). nih.govresearchgate.net Successful IVIVC allows for the development of robust predictive models that can more accurately forecast human pharmacokinetics based on preclinical data. researchgate.net The data gathered from these integrated studies on deuterated compounds like this compound are instrumental in building more accurate predictive models for future drug development. nih.gov
High-Throughput Screening and Automation in Deuterated Compound Analysis
The analysis of deuterated compounds like this compound is increasingly benefiting from advancements in high-throughput screening (HTS) and automation. These technologies are critical for efficiently managing the large number of samples generated during drug discovery and development, from initial library screening to detailed metabolic studies. sciex.comgoogle.com
HTS methodologies, which allow for the rapid assessment of thousands of compounds, are being adapted for the specific needs of deuterated drug candidates. google.comnih.gov In the context of this compound, HTS can be employed to screen for off-target effects or to identify other potential therapeutic applications. Automation is a key component of HTS, with robotic systems handling sample preparation, liquid handling, and plate management, which increases throughput and reproducibility. ukri.org
Mass spectrometry (MS) is a cornerstone analytical technique for deuterated compounds, and its integration with HTS has been a significant development. nih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and specific, making them ideal for quantifying deuterated compounds and their metabolites in complex biological matrices. scienceopen.comnih.gov The inclusion of a deuterated internal standard, such as this compound, is a common practice in quantitative LC-MS/MS assays to ensure accuracy and precision by correcting for variations during sample processing and analysis. scienceopen.comservice.gov.ukdovepress.com
Recent innovations in MS technology are further accelerating the analysis of deuterated compounds. Acoustic Ejection Mass Spectrometry (AEMS) is an ultra-high-throughput technique that can analyze samples directly from microtiter plates at a rate of up to one sample per second. sciex.com This technology is particularly useful for rapid quality assessment of compound libraries and for primary screening campaigns. sciex.com Another approach, multisegment injection-capillary electrophoresis-mass spectrometry (MSI–CE–MS), enhances sample throughput by allowing for the serial injection of multiple samples within a single run, significantly reducing analysis time per sample. acs.org
The automation of the entire analytical workflow, from sample preparation to data analysis, is crucial for maximizing the efficiency of these high-throughput techniques. ukri.org For deuterated compounds, this includes automated data processing that can accurately determine isotopic purity and quantify the extent of deuteration. The integration of these automated and high-throughput analytical methods is essential for accelerating the research and development of deuterated prostaglandin analogs and other novel drug candidates.
Expanding the Scope of Deuterated Prostaglandin Analog Research in Mechanistic Biology
The use of deuterated prostaglandin analogs, such as this compound, is expanding beyond their application as internal standards in analytical chemistry to become valuable tools in mechanistic biology. scbt.comscbt.com The strategic placement of deuterium atoms can provide unique insights into enzyme mechanisms, receptor interactions, and metabolic pathways. scbt.comnih.gov
One of the primary applications of deuterated compounds in mechanistic studies is to probe the kinetic isotope effect (KIE). By comparing the reaction rates of a deuterated compound with its non-deuterated counterpart, researchers can determine whether the breaking of a carbon-hydrogen bond is a rate-limiting step in a particular enzymatic reaction. uobaghdad.edu.iq This information is fundamental to understanding the catalytic mechanism of enzymes involved in prostaglandin metabolism.
Deuterated prostaglandin analogs are also instrumental in elucidating complex metabolic pathways. scbt.com The altered metabolic profile of a deuterated compound can help to identify previously unknown metabolites and metabolic routes. nih.gov This "metabolic shunting," where a blocked metabolic pathway diverts the compound to other biotransformation routes, can reveal the flexibility and interconnectedness of metabolic networks. nih.govnih.gov Mass spectrometry-based techniques are essential for these studies, allowing for the sensitive detection and structural characterization of both known and novel metabolites. nih.gov
Furthermore, the enhanced metabolic stability of some deuterated prostaglandins (B1171923) allows for prolonged tracking in biological systems, providing a clearer picture of their distribution and target engagement over time. scbt.comscbt.com This can be particularly useful for studying the long-term effects of prostaglandin signaling and for understanding how these signaling molecules modulate various physiological processes. The ability to track the fate of a deuterated analog can help to correlate its concentration in specific tissues with its biological effects, providing a more direct link between pharmacokinetics and pharmacodynamics.
The insights gained from studying deuterated prostaglandin analogs like this compound can be applied to the broader field of prostaglandin research. By understanding the subtle effects of isotopic substitution on biological activity and metabolism, researchers can design novel prostaglandin-based therapeutics with improved properties. This includes developing analogs with enhanced metabolic stability, altered receptor binding profiles, or selective activation of specific signaling pathways. scbt.com The continued exploration of deuterated prostaglandins in mechanistic biology holds the promise of uncovering new fundamental knowledge and advancing the development of next-generation therapies.
Q & A
Q. How can researchers validate this compound’s role as a tracer in dynamic metabolic flux analysis?
- Methodological Answer : Use isotopomer spectral analysis (ISA) with ¹³C-glucose and this compound co-administration. Measure label incorporation via LC-MS/MS and model flux rates using software (e.g., INCA). Validate against null-hypothesis simulations and confirm tracer specificity via knockdown/knockout controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
